Extended Plasma Half-Life: Desmopressin Acetate vs. Arginine Vasopressin
Desmopressin acetate exhibits significantly prolonged elimination kinetics compared to native arginine vasopressin (AVP). In a controlled study in dogs, the plasma half-life of desmopressin was measured at 50 minutes, compared to 13 minutes for AVP and 8 minutes for desglycinamide arginine-vasopressin (DGAVP) [1]. This represents an approximately 3.8-fold increase in plasma half-life relative to the endogenous hormone, enabling less frequent dosing and more sustained pharmacodynamic effects. Additionally, the biphasic half-lives for desmopressin acetate were 7.8 and 75.5 minutes for the fast and slow phases, compared with 2.5 and 14.5 minutes for lysine vasopressin (lypressin), another vasopressin analog [2].
| Evidence Dimension | Plasma elimination half-life |
|---|---|
| Target Compound Data | 50 min (dog model) [1]; biphasic 7.8 min (fast) and 75.5 min (slow) [2] |
| Comparator Or Baseline | Arginine vasopressin (AVP): 13 min [1]; Lysine vasopressin (lypressin): biphasic 2.5 min (fast) and 14.5 min (slow) [2] |
| Quantified Difference | 3.8-fold longer than AVP; 3.1-fold and 5.2-fold longer than lypressin for fast and slow phases, respectively |
| Conditions | 125I-labelled peptide intravenous injection in dogs [1]; intranasal administration pharmacokinetic study [2] |
Why This Matters
Extended half-life reduces dosing frequency in both research and clinical applications, improving experimental throughput and patient adherence.
- [1] Ang VTY, Jenkins JS. Blood-cerebrospinal fluid barrier to arginine-vasopressin, desmopressin and desglycinamide arginine-vasopressin in the dog. J Endocrinol. 1982;93(3):319-325. View Source
- [2] Physicians Total Care, Inc. Desmopressin Acetate Nasal Solution 0.01% [package insert]. U.S. Food and Drug Administration. 2011. View Source
